molecular formula C14H10ClF3N2 B2660527 N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline CAS No. 246022-07-1

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline

Cat. No.: B2660527
CAS No.: 246022-07-1
M. Wt: 298.69
InChI Key: IMQNFDHNWFSRQZ-VOTSOKGWSA-N
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Description

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is a synthetic organic compound known for its broad-spectrum fungicidal and nematicidal properties. It is commonly used in agriculture to control various plant diseases and pests. The compound is characterized by its high stability and effectiveness in protecting crops such as potatoes, sugarbeet, fruits, and cotton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The process involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on various biological systems, including its role as a fungicide and nematicide.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of agricultural chemicals and pest control agents.

Mechanism of Action

The compound exerts its effects primarily by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi and nematodes, leading to their death. The molecular targets include the succinate dehydrogenase complex, and the pathways involved are related to energy metabolism and oxidative phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline is unique due to its high stability, broad-spectrum activity, and effectiveness at low application rates. Its trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate biological membranes and increasing its overall efficacy .

Properties

IUPAC Name

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2/c15-12-8-10(14(16,17)18)9-20-13(12)6-7-19-11-4-2-1-3-5-11/h1-9,19H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQNFDHNWFSRQZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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